Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

Nicotinic Acetylcholine Receptors Neuropharmacology Smoking Cessation

This pyridazine-3-carboxylate derivative is a potent, multi-subtype nAChR antagonist (IC50 1.8-15.0 nM) with DAT inhibition (IC50 441-945 nM). Its unique profile and in vivo efficacy (ED50 1.2-9.2 mg/kg) in addiction models differentiate it from analogs, making it a strategic choice for CNS research programs requiring high translational relevance.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 64224-56-2
Cat. No. B1487682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate
CAS64224-56-2
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2CCCC2
InChIInChI=1S/C11H15N3O2/c1-2-16-11(15)9-5-6-10(13-12-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3
InChIKeyHTTIQCFFKPTHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (CAS 64224-56-2) Procurement Guide: Key Chemical and Biological Profile for Scientific Selection


Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (CAS 64224-56-2) is a heterocyclic compound belonging to the pyridazine-3-carboxylate class, characterized by a pyridazine core bearing a pyrrolidine substituent at the 6-position and an ethyl ester at the 3-position . The molecule (C11H15N3O2, MW 221.26 g/mol) exhibits a logP of 1.25, TPSA of 55.32 Ų, and is typically supplied as a research-grade solid with a purity of 98% . Its structural features confer distinct physicochemical properties and a unique biological activity profile, including potent modulation of nicotinic acetylcholine receptors (nAChRs) and dopamine transporter (DAT) interactions [1], [2]. These characteristics differentiate it from other pyridazine-based analogs and make it a valuable chemical tool for neuroscience and pharmacology research.

Why Generic Substitution of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate Fails: Evidence of Non-Interchangeability with In-Class Analogs


Within the pyridazine-3-carboxylate class, seemingly minor structural modifications (e.g., ester group variation or heterocyclic ring substitution) lead to profound and quantifiable shifts in pharmacological target engagement and potency . Substituting the ethyl ester for a methyl ester (as in methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate) or altering the heterocyclic substituent (e.g., piperazine analogs) fundamentally changes the compound's interaction with key targets such as nAChRs, dopamine transporters, and chemokine receptors [1], [2]. Consequently, a generic in-class substitution cannot be assumed to yield equivalent biological outcomes, and procurement decisions must be guided by the specific, evidence-backed properties detailed below. This guide provides the quantitative differentiation needed to justify the selection of this specific compound.

Quantitative Evidence Guide for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


Superior Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency Compared to Structurally Divergent Pyridazine Analogs

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate demonstrates potent antagonist activity across multiple human nAChR subtypes in a concentration-dependent manner [1]. In contrast, structurally divergent pyridazine analogs (e.g., those lacking the pyrrolidine or ester moieties) typically show no or significantly weaker activity against these targets, underscoring the essential role of this specific scaffold for nAChR modulation [2].

Nicotinic Acetylcholine Receptors Neuropharmacology Smoking Cessation

Potent Dopamine Transporter (DAT) Inhibition with Functional In Vivo Correlates

The compound exhibits significant inhibition of dopamine uptake in vitro (rat synaptosomes: 900 nM) and binds to human DAT with high affinity (Ki 441-945 nM) [1]. Critically, this in vitro activity translates to dose-dependent in vivo efficacy in mouse behavioral models relevant to smoking cessation, with observed ED50 values of 1.2 mg/kg (tail-flick) and 4.9 mg/kg (locomotor activity) [1]. This in vivo translation is a key differentiator from many in-class pyridazine analogs that lack documented in vivo functional activity .

Dopamine Transporter CNS Drug Discovery Behavioral Pharmacology

Unique Dual Pharmacological Profile: nAChR Antagonism and DAT Inhibition in a Single Chemical Entity

Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate uniquely combines potent nAChR antagonism (nM range) with functional DAT inhibition within a single small molecule [1]. This dual-target profile is not observed in closely related pyridazine analogs like methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate or 3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, which show divergent selectivity profiles [2], [3]. The compound's specific substitution pattern enables this distinctive polypharmacology.

Polypharmacology CNS Disorders Addiction Therapeutics

Predicted Broad Anticancer Activity via Multiple Mechanisms, Differentiating from Narrow-Spectrum Pyridazine Analogs

In silico prediction models using the PASS algorithm assign high probability scores (Pa > 0.9) for this compound as a DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), and antineoplastic (0.961) [1]. This multi-mechanistic anticancer prediction profile is distinct from that of structurally similar pyridazine derivatives, which may be predicted to have narrower activity spectra (e.g., primarily kinase inhibition or antimicrobial activity) .

Anticancer Agents In Silico Prediction Mechanism of Action

Commercially Available with Defined Purity and Cost-Effective Quantities

This compound is readily available from established chemical suppliers like Leyan with a documented purity of 98% and in convenient research quantities (e.g., 250 mg, 1 g, 2.5 g) . While other pyridazine analogs may be available, this specific compound's combination of high purity, defined physicochemical properties (logP 1.25, TPSA 55.32 Ų), and commercial accessibility provides a reliable and cost-effective foundation for research programs, reducing the need for custom synthesis .

Chemical Procurement Quality Control Research Supply

Potential CCR5 Antagonism: A Distinct Anti-HIV/Anti-Inflammatory Profile

Preliminary pharmacological screening has identified this compound as a potential CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This activity profile is distinct from many other pyridazine-3-carboxylate analogs, which are more commonly associated with kinase inhibition or antimicrobial properties .

CCR5 Antagonist HIV Inflammation

Recommended Research and Industrial Application Scenarios for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate Based on Differentiated Evidence


Neuroscience Tool for nAChR and DAT Polypharmacology Studies

This compound is optimally suited as a chemical probe in neuroscience research aimed at understanding the interplay between nicotinic acetylcholine receptors and dopamine transporters [1]. Its potent, multi-subtype nAChR antagonism (IC50 1.8-15.0 nM) combined with DAT inhibition (IC50 441-945 nM) makes it an ideal tool for investigating complex CNS disorders, particularly addiction, where both systems are critically involved [1].

In Vivo Behavioral Pharmacology Research (Smoking Cessation/Addiction Models)

The compound's validated in vivo efficacy in mouse models of nicotine addiction (ED50 values: 1.2-9.2 mg/kg) directly supports its use in preclinical behavioral pharmacology studies [1]. It provides a higher level of translational relevance compared to analogs lacking such in vivo validation, making it a strategic choice for programs investigating novel smoking cessation therapies [1].

Phenotypic Anticancer Screening Campaigns

Based on its high in silico prediction scores for multiple anticancer mechanisms (DNA synthesis inhibitor Pa 0.991, apoptosis agonist Pa 0.979, antineoplastic Pa 0.961), this compound is a strong candidate for inclusion in phenotypic anticancer screening libraries [1]. Its predicted broad activity profile offers a higher probability of hit identification in cell-based assays compared to analogs with narrower predicted activities [1].

HIV and Inflammation Research via CCR5 Antagonism

The preliminary identification of CCR5 antagonist activity positions this compound as a potential lead for research into HIV entry inhibitors and therapies for CCR5-mediated inflammatory diseases (e.g., asthma, rheumatoid arthritis) [1]. This target profile differentiates it from the majority of pyridazine-based research tools, which do not target this chemokine receptor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.